Product packaging for Lesinurad Impurity 4(Cat. No.:CAS No. 1533519-97-9)

Lesinurad Impurity 4

Cat. No.: B601866
CAS No.: 1533519-97-9
M. Wt: 404.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Classification of Pharmaceutical Impurities

According to the International Council for Harmonisation (ICH), an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance itself. gmpinsiders.com Similarly, for a drug product, any component that is not a formulation ingredient is considered an impurity. moravek.com These impurities are broadly classified into three main categories. gmpinsiders.comich.orgpharmastate.academy

Table 1: Classification of Pharmaceutical Impurities

Category Description Examples
Organic Impurities Can be process-related or drug-related, arising during synthesis, purification, or storage. They may be identified or unidentified, volatile or non-volatile. gmpinsiders.comich.org Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.compharmastate.academy
Inorganic Impurities Typically derive from the manufacturing process and are normally known and identified. moravek.comich.org Reagents, ligands, catalysts, heavy or residual metals, inorganic salts, and filter aids like charcoal. moravek.compharmastate.academy

| Residual Solvents | Inorganic or organic liquids used as vehicles for the preparation of solutions or suspensions during the synthesis of the API. ich.org Their levels are controlled based on their potential risk to human health. aquigenbio.com | Solvents used in the manufacturing process that are not completely removed by practical manufacturing techniques. gmpinsiders.comich.org |

Organic impurities are the most common type of impurity found in APIs. They can arise from the starting materials, be formed as by-products during the synthesis of the API, or be created through the degradation of the API over time. These impurities are often structurally similar to the API, which can present challenges for their separation and analysis. chemass.si

Inorganic impurities are substances that are not carbon-based and may be introduced during the manufacturing process. biomedres.us Sources of these impurities include reagents, catalysts, and inorganic salts used in the synthesis. moravek.com Residual metals from manufacturing equipment can also be a source of inorganic impurities. moravek.com These are typically detected and quantified using pharmacopeial standards. moravek.com

Residual solvents are volatile organic chemicals used during the manufacturing process that are not completely removed. aquigenbio.com The control of these solvents is crucial as they can affect the purity, stability, and safety of the pharmaceutical product. gmpinsiders.com The ICH Q3C guideline specifically addresses the control of residual solvents, classifying them based on their toxicity and setting permitted daily exposure limits. ich.orgpharmastate.academy

Significance of Impurity Research in Pharmaceutical Science

The study and control of pharmaceutical impurities, known as impurity profiling, is a critical component of quality assurance in the pharmaceutical industry. It is essential for ensuring the safety, efficacy, and stability of drug products and is a mandatory requirement for new drug applications. biomedres.usglobalpharmatek.com

Impurity profiling plays a vital role throughout the drug development lifecycle. It provides crucial information that helps in optimizing the synthetic route to minimize the formation of process-related impurities. globalpharmatek.com By identifying potential degradation pathways, impurity profiling aids in establishing appropriate storage conditions and defining the product's shelf life. globalpharmatek.com This systematic analysis is fundamental for regulatory compliance, as agencies like the FDA and EMA require thorough impurity data to approve new drugs. Ultimately, rigorous impurity control ensures that patients receive safe and effective medications, building trust in the pharmaceutical industry. globalpharmatek.com

Lesinurad Impurity 4

Lesinurad is a urate transporter inhibitor developed for treating high blood uric acid levels associated with gout. wikipedia.org It functions by inhibiting URAT1, a protein responsible for the reabsorption of uric acid in the kidneys, which leads to increased excretion of uric acid. wikipedia.orgnih.gov The control of impurities within the Lesinurad API is essential to ensure its quality and safety. This compound is one such related substance that requires careful characterization and control.

Chemical Identity and Properties

Based on available data, this compound is an isomer of the active pharmaceutical ingredient, Lesinurad.

Table 2: Chemical and Physical Properties of this compound

Identifier Data Source
Chemical Name This compound theclinivex.com
CAS Number 1533519-97-9 theclinivex.com
Molecular Formula C₁₇H₁₄BrN₃O₂S theclinivex.com

| Molecular Weight | 404.29 g/mol | theclinivex.com |

The molecular formula and weight of this compound are identical to that of Lesinurad, indicating that it is a structural isomer. wikipedia.orgnih.govtheclinivex.com Lesinurad itself is a racemic mixture of two atropisomers (molecules that are isomers due to hindered rotation around a single bond). wikipedia.org It is plausible that Impurity 4 could be a related isomer formed during the manufacturing process.

Synthesis and Formation

The synthesis of Lesinurad involves multiple steps, and like any complex chemical process, it presents opportunities for the formation of impurities. nih.govresearchgate.net Impurities can arise from various sources, including unreacted starting materials, intermediates, or by-products from competing side reactions.

Given that this compound is an isomer of the parent compound, it is most likely classified as a process-related impurity . Such isomers can form under specific reaction conditions during the synthesis of the main compound. The control of reaction parameters such as temperature, pressure, and solvent is critical to minimize the formation of such by-products. nih.gov Without specific studies, it is difficult to pinpoint the exact step in the Lesinurad synthesis that may lead to this impurity, but its presence necessitates rigorous process control and purification steps.

Analytical Characterization and Detection

To ensure the purity of the final API, robust analytical methods are required to detect, identify, and quantify any impurities. The analysis of Lesinurad and its related substances typically employs a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques used for separating Lesinurad from its impurities. A UHPLC-MS/MS (tandem mass spectrometry) method has been developed for the determination of Lesinurad in biological samples, demonstrating the high sensitivity and specificity required to separate and quantify the main component and any related substances. researchgate.net These methods allow for the accurate quantification of Impurity 4.

Spectroscopic Techniques : Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of impurities. MS provides information about the molecular weight and fragmentation pattern of the impurity, which was crucial in determining that Impurity 4 has the same molecular formula as Lesinurad. theclinivex.comresearchgate.net NMR provides detailed information about the connectivity of atoms, allowing for the definitive identification of its isomeric structure compared to the parent drug.

Regulatory Perspective and Control Strategies

The control of impurities like this compound is governed by international regulatory guidelines, primarily ICH Q3A(R2). ich.orggmp-compliance.org This guideline provides a framework for the content and qualification of impurities in new drug substances. europa.eu

ICH Guidelines : The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Any impurity observed at a level greater than the reporting threshold must be reported. mca.gm If the impurity level exceeds the identification threshold, its structure must be determined. slideshare.net

Acceptance Criteria : A specification for the Lesinurad API must include a list of specified impurities, which would include this compound if it is consistently present. ich.orgmca.gm An acceptance criterion, or limit, is established for each specified impurity to ensure that the API is of consistent quality and purity from batch to batch. This limit is justified based on data from batches used in clinical and safety studies. mca.gm If an impurity is present at a level higher than that in previously tested batches, it must be qualified, which involves gathering and evaluating data to establish its biological safety. ich.orgslideshare.net

Contextualizing this compound within Pharmaceutical Impurity Research

Lesinurad is a selective inhibitor of uric acid transporter 1 (URAT1), which functions to increase the excretion of uric acid. nih.gov The synthesis and stability of the Lesinurad molecule can give rise to several impurities that require careful monitoring and control. Among these, this compound stands out due to its specific chemical nature.

Research into the chemical structure of Lesinurad has revealed the existence of axial chirality due to hindered rotation around the carbon-nitrogen (C–N) bond connecting the naphthalene (B1677914) ring and the triazole ring. This restricted rotation gives rise to two stable, non-superimposable stereoisomers known as atropisomers: (+)-lesinurad and (-)-lesinurad. nih.gov Lesinurad itself is manufactured and marketed as a 1:1 racemic mixture of these two atropisomers. wikipedia.org

This compound is identified as one of these individual atropisomers. While chemically identical in terms of atomic composition and connectivity to the other atropisomer and to Lesinurad as a whole, its three-dimensional arrangement is distinct. This isomeric relationship is a critical aspect of its identity as an impurity, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

The table below provides the key identification details for this compound.

Identifier Information
Chemical Name 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (as a specific atropisomer)
CAS Number 1533519-97-9
Molecular Formula C17H14BrN3O2S
Molecular Weight 404.29 g/mol

Detailed Research Findings on Lesinurad Atropisomers

A key study successfully isolated and characterized the two stable atropisomers, designated as (+)-lesinurad and (-)-lesinurad. nih.gov The stability of these isomers was confirmed, with no interconversion observed under various conditions, including in solid form, in different solvents, and during in vivo pharmacokinetic studies. nih.gov This stability underscores the importance of controlling their relative proportions in the final drug substance.

Pharmacodynamic and Pharmacokinetic Differences

Significant differences in the biological activity and pharmacokinetic profiles of the two atropisomers were observed. The in vitro inhibitory potency against the target human urate transporter 1 (hURAT1) was found to be different for each atropisomer.

The table below summarizes the in vitro inhibitory activity of the Lesinurad atropisomers.

Compound IC50 (μM) for hURAT1 Inhibition
(+)-Lesinurad4.4
(-)-Lesinurad15.1
(±)-Lesinurad (Racemic)9.6
(Data sourced from a study on the discovery and assessment of Lesinurad atropisomers) nih.gov

As indicated in the table, (+)-lesinurad demonstrated a significantly higher potency in inhibiting hURAT1 compared to (-)-lesinurad, being approximately three times more active. nih.gov

Furthermore, pharmacokinetic studies in animal models revealed notable differences in the disposition of the two atropisomers. In Cynomolgus monkeys, (-)-lesinurad showed a substantially higher plasma exposure compared to (+)-lesinurad following oral administration of the racemic mixture. nih.gov This difference in systemic exposure could have implications for both the efficacy and safety profiles of the individual isomers.

The following table presents a summary of the pharmacokinetic parameters of Lesinurad atropisomers in male Cynomolgus monkeys after a single oral dose of racemic Lesinurad.

Parameter (+)-Lesinurad (-)-Lesinurad
Cmax (ng/mL) 2390 ± 4106610 ± 1000
AUC (ng*h/mL) 9130 ± 147031600 ± 4920
(Data represents mean ± SD, n=3; Sourced from a study on the discovery and assessment of Lesinurad atropisomers) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14BrN3O2S B601866 Lesinurad Impurity 4 CAS No. 1533519-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXQWKNVGTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Regulatory Frameworks and Guidelines for Impurities in Pharmaceutical Substances

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and drug efficacy. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of quality guidelines that are recognized and implemented by regulatory authorities around the world. These guidelines provide a scientific and risk-based approach to the control of various types of impurities.

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. pharmaffiliates.com It applies to impurities that were not present or were present at substantially lower levels in batches of a new drug substance used in safety and clinical studies. qcchemical.com As Lesinurad Impurity 4 is an organic impurity, it falls directly within the scope of this guideline.

ICH Q3A classifies impurities into three main categories: qcchemical.com

Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products). This compound, being an isomer, is considered an organic impurity.

Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. qcchemical.com

Residual Solvents: These are organic or inorganic liquids used during the manufacturing process. qcchemical.com

The guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. qcchemical.com A rationale for the inclusion or exclusion of any impurity in the specification must be presented in a registration application. qcchemical.com

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) Guideline qcchemical.com

ICH Q3B: Impurities in New Drug Products (focus on degradation products)

Complementing ICH Q3A, the Q3B guideline focuses on impurities that arise during the manufacturing or storage of the new drug product. theclinivex.com These are known as degradation products, which can form from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system.

The guideline provides a rationale for reporting, identifying, and qualifying degradation products based on a scientific assessment of potential degradation pathways. The thresholds are based on the maximum daily dose of the drug substance administered in the product. theclinivex.comchemicea.com Any degradation product observed during stability studies above the identification threshold must be identified. researchgate.net

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg0.1%0.2% or 50 µg TDI (whichever is lower)0.5% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.1%0.2% or 150 µg TDI (whichever is lower)0.2% or 150 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 200 µg TDI (whichever is lower)0.2% or 200 µg TDI (whichever is lower)
> 2 g0.1%0.1%0.1%
TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline chemicea.com

ICH Q3C: Guidelines for Residual Solvents

ICH Q3C provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. qcsrm.com Since residual solvents provide no therapeutic benefit, they should be removed to the extent possible. chemicalbook.comclearsynth.com The guideline classifies solvents into three classes based on their toxicity risk. chemicalbook.comsynzeal.com

Class 1: Solvents to be avoided. These are known human carcinogens or environmental hazards. chemicalbook.com Their use should be strongly justified. qcsrm.com

Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or agents causing other irreversible toxicities. chemicalbook.com This class has established Permitted Daily Exposure (PDE) values. clearsynth.com

Class 3: Solvents with low toxic potential. These have PDEs of 50 mg or more per day. chemicalbook.com

Solvent Class Toxicity / Risk Assessment Examples
Class 1 Solvents that should be avoided; known or strongly suspected human carcinogens and environmental hazards.Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents that should be limited due to inherent toxicity (e.g., non-genotoxic carcinogens, neurotoxicity, teratogenicity).Acetonitrile (B52724), Chloroform, Methanol (B129727), Toluene, N-Methylpyrrolidone
Class 3 Solvents with low toxic potential; no health-based exposure limit is needed at levels normally used in pharmaceuticals.Acetic acid, Acetone, Ethanol, Ethyl acetate (B1210297), Isopropyl alcohol
Data sourced from ICH Q3C(R9) Guideline qcsrm.comchemicalbook.com

ICH Q3D: Guidelines for Elemental Impurities

The ICH Q3D guideline establishes a risk-based approach for the assessment and control of elemental impurities in drug products. nih.gov These impurities can be introduced from various sources, including the drug substance, excipients, manufacturing equipment, and container closure systems.

The guideline classifies 24 elemental impurities into different classes based on their toxicity and the probability of their occurrence in the drug product. A key component is the establishment of a Permitted Daily Exposure (PDE) for each element, which varies depending on the route of administration (oral, parenteral, inhalation).

Impurity Class Description Elements Included
Class 1 Highly toxic elements that require evaluation from all potential sources.As (Arsenic), Cd (Cadmium), Hg (Mercury), Pb (Lead)
Class 2A Have a relatively high probability of occurrence and require risk assessment.Co (Cobalt), Ni (Nickel), V (Vanadium)
Class 2B Have a lower probability of occurrence and require inclusion in the risk assessment only if intentionally added.Ag (Silver), Au (Gold), Pt (Platinum), Pd (Palladium), Ir (Iridium), Os (Osmium), Rh (Rhodium), Ru (Ruthenium), Se (Selenium), Tl (Thallium)
Class 3 Have relatively low toxicity by the oral route but may require consideration for other routes (e.g., parenteral, inhalation).Ba (Barium), Cr (Chromium), Cu (Copper), Li (Lithium), Mo (Molybdenum), Sb (Antimony), Sn (Tin)
Data sourced from ICH Q3D(R2) Guideline

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7 guideline provides a framework to assess and control DNA reactive (mutagenic) impurities in pharmaceuticals to limit the potential carcinogenic risk. It applies a hazard assessment framework to classify impurities into one of five classes, which then determines the necessary control actions.

A central concept of ICH M7 is the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day intake for a single mutagenic impurity that is associated with a negligible lifetime cancer risk.

Class Description of Impurity Recommended Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contains a structural alert for mutagenicity, but data is lacking to confirm it.Control at or below the TTC. Can be reclassified if tested and found non-mutagenic.
Class 4 Shares an alert with the drug substance, but the impurity is not a more potent mutagen.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).
Class 5 No structural alert for mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).
Data sourced from ICH M7(R1) Guideline

ICH Q3E: Assessment and Control of Extractables and Leachables (Emerging Considerations)

ICH Q3E is an upcoming guideline that will establish a harmonized framework for the assessment and control of extractables and leachables (E&L). E&L impurities are not covered by other ICH impurity guidelines and represent a critical gap in the regulatory landscape.

Extractables are chemical compounds released from a material (like a container or manufacturing component) under aggressive conditions, such as exposure to harsh solvents or high temperatures.

Leachables are the subset of extractables that actually migrate into the drug product under normal storage and use conditions.

The Q3E guideline will provide a science and risk-based approach for identifying E&L, conducting toxicological risk assessments, and establishing control strategies to ensure patient safety.

Compliance Considerations in Impurity Research

Ensuring compliance with global regulatory expectations is a critical aspect of pharmaceutical development and manufacturing. caymanchem.comnih.gov This involves a multi-faceted approach:

Risk Assessment: A thorough risk assessment is necessary to identify potential impurities and evaluate their potential impact on the quality, safety, and efficacy of the drug product. nih.govmedkoo.com This includes an assessment of potential genotoxic impurities as per ICH M7 guidelines. theclinivex.com

Method Validation: Analytical methods used for impurity testing must be validated according to GMP (Good Manufacturing Practices) standards to ensure they are reliable, repeatable, and meet regulatory acceptance criteria. theclinivex.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Continuous Monitoring: Impurity profiles must be monitored throughout the lifecycle of the drug product, from development to post-approval. medkoo.com This includes stability studies to identify degradation products that may form over time.

Documentation: Comprehensive documentation of all impurity-related activities, including risk assessments, analytical method validation, and batch analysis data, is required for regulatory submissions.

By adhering to these regulatory frameworks and compliance considerations, pharmaceutical manufacturers can ensure the quality and safety of their products, thereby protecting public health and maintaining regulatory approval.

Formation Mechanisms of Lesinurad Impurity 4

Process-Related Impurity Formation during Lesinurad Synthesis

The synthesis of Lesinurad is a multi-step process that can lead to the formation of various impurities. These can originate from side reactions, unreacted starting materials, or contaminants in reagents and solvents.

Side reactions are a common source of impurities in chemical syntheses. In the production of Lesinurad, by-products can emerge from competing reaction pathways. For instance, during the synthesis of a key intermediate, 1-cyclopropyl-4-isothiocyanatonaphthalene, the use of thiophosgene (B130339) can lead to the formation of thiourea (B124793) and its derivatives as by-products, complicating purification. researchgate.net

Incomplete reactions can result in the carryover of starting materials and intermediates into the final product. For example, in the synthesis of a Lesinurad intermediate, if the reaction of 4-methyl-4H-3-mercapto-1,2,4-triazole with methyl bromoacetate (B1195939) is not driven to completion, the unreacted triazole could persist as an impurity. google.com Similarly, intermediates from previous steps can remain if not fully consumed in subsequent reactions. scispace.com

The reagents, ligands, and catalysts used in the synthesis of Lesinurad can also be sources of impurities. For instance, palladium catalysts are often employed in cross-coupling reactions during the synthesis. researchgate.net While essential for the reaction, residual catalyst or ligands can be present in the final product if not adequately removed. Some synthetic routes for Lesinurad have been noted for using hazardous reagents, which can introduce their own set of impurities. researchgate.netsemanticscholar.org

Organic solvents are integral to the synthesis and purification of Lesinurad. However, residual amounts of these solvents can remain in the final API. Solvents like dichloromethane (B109758) and trichloromethane have been used in processes related to Lesinurad, and their presence in the final product is strictly controlled due to safety considerations. google.com Other solvents that may be used include N,N-dimethylformamide (DMF), methanol (B129727), and ethanol. google.comgoogle.comsci-hub.se The International Conference on Harmonisation (ICH) provides guidelines for acceptable limits of residual solvents in pharmaceutical products. google.com

Solvent Class Solvent Example Potential Role in Synthesis ICH Guideline Consideration
Class 2DichloromethaneReaction solventLimited use due to toxicity
Class 2MethanolReaction or purification solventPermitted daily exposure limits apply
Class 3EthanolReaction or purification solventLow toxic potential
Not ClassifiedN,N-Dimethylformamide (DMF)Reaction solventUse should be justified

During the development of a new, chlorine-free industrial synthesis for Lesinurad, an unexpected chlorinated impurity was detected. researchgate.netacs.orgacs.org This impurity was structurally very similar to Lesinurad, making its separation by conventional methods like crystallization difficult. researchgate.netacs.orgacs.org

Identification of Unexpected Impurities during Synthetic Process Development

Mechanistic Understanding of Formation under Process Conditions

The formation of impurities during the manufacturing process of a drug substance can be influenced by a variety of factors, including the synthetic route, raw materials, and reaction conditions. In the case of Lesinurad, an unexpected impurity, a chlorinated analog of Lesinurad, was detected during the development of a new, chlorine-free industrial synthesis process. acs.org This impurity's formation was traced back to a chlorine impurity present in a commercial brominating agent used in the synthesis. acs.org Due to the structural similarity between the impurity and Lesinurad, conventional separation methods like crystallization proved to be ineffective. acs.org This highlights the critical importance of stringent control over the purity of all raw materials and reagents used in the manufacturing process to prevent the formation of process-related impurities.

Degradation Pathway Studies of Lesinurad and Impurity 4 Genesis

To ensure the stability and quality of a drug product, it is essential to investigate its degradation pathways under various stress conditions. Forced degradation studies are instrumental in identifying potential degradation products and understanding the chemical stability of the active pharmaceutical ingredient.

Forced Degradation Studies Design and Execution

Forced degradation studies for Lesinurad have been conducted under a range of stress conditions, including acidic and basic hydrolysis, oxidation, and thermal stress, in accordance with International Council for Harmonisation (ICH) guidelines. nih.govoup.com These studies are designed to accelerate the degradation process, allowing for the identification of potential degradants that could form under normal storage conditions over time.

One study involved subjecting a 50 mg sample of Lesinurad to 50 mL of 0.1 N hydrochloric acid (HCl) for acidic hydrolysis, 50 mL of 0.1 N sodium hydroxide (B78521) (NaOH) for basic hydrolysis, and 50 mL of 3% hydrogen peroxide for oxidative degradation. asianpubs.orgsciensage.info The solutions were incubated for 24 hours before being neutralized and analyzed. asianpubs.orgsciensage.info For thermal degradation, the drug was kept in an oven at 60°C for 24 hours. asianpubs.orgsciensage.info Another study employed more strenuous conditions, using 1 N HCl or 1 N NaOH at room temperature for 2 and 4 hours, after finding that 0.1 N solutions did not produce significant degradation. oup.com

These investigations have consistently shown that Lesinurad is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress. nih.govoup.com

Acidic Hydrolysis

Under acidic hydrolysis conditions, Lesinurad has been shown to be labile. nih.govoup.com Studies using 1 N HCl at room temperature for 2 and 4 hours resulted in the formation of a single degradation product. oup.com The percentage of degradation observed in one study under acidic conditions (0.1 N HCl for 24 hours) was 7.76%. asianpubs.orgsciensage.info The appearance of a distinct degradation product highlights the need for controlled pH environments during manufacturing and storage to prevent the formation of acid-induced impurities. oup.com

Basic Hydrolysis

Similar to its behavior in acidic conditions, Lesinurad is also susceptible to degradation under basic hydrolysis. nih.govoup.com Treatment with 1 N NaOH at room temperature for 2 and 4 hours led to the formation of the same degradation product observed in the acidic hydrolysis study. oup.com The extent of degradation under basic conditions (0.1 N NaOH for 24 hours) was reported to be 8.78% in one study. asianpubs.orgsciensage.info This susceptibility to base-catalyzed degradation underscores the importance of avoiding alkaline conditions throughout the drug's lifecycle.

Oxidative Degradation

Oxidative stress has been identified as a significant degradation pathway for Lesinurad. nih.govoup.com Exposure to 3% hydrogen peroxide for 24 hours resulted in a degradation of 3.34%. asianpubs.orgsciensage.info Another study also confirmed the drug's lability to oxidation. nih.gov The identification of oxidative degradation products is crucial for establishing appropriate handling and storage procedures, such as protection from oxidizing agents and atmospheric oxygen. researchgate.net

Thermal Degradation

In contrast to its susceptibility to hydrolysis and oxidation, Lesinurad has demonstrated relative stability under thermal stress. nih.govoup.com One study reported a degradation of 6.46% when the drug was exposed to a temperature of 60°C for 24 hours. asianpubs.orgsciensage.info Other studies have also concluded that Lesinurad is stable under thermal conditions. nih.govoup.com This suggests that short-term exposure to elevated temperatures is less likely to result in significant degradation of the drug substance.

Interactive Data Table: Summary of Lesinurad Forced Degradation Studies

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acidic Hydrolysis0.1 N HCl24 hours7.76 asianpubs.org, sciensage.info
Basic Hydrolysis0.1 N NaOH24 hours8.78 asianpubs.org, sciensage.info
Oxidative Degradation3% Hydrogen Peroxide24 hours3.34 asianpubs.org, sciensage.info
Thermal Degradation60°C24 hours6.46 asianpubs.org, sciensage.info
Acidic Hydrolysis1 N HCl2 and 4 hoursLabile oup.com
Basic Hydrolysis1 N NaOH2 and 4 hoursLabile oup.com
Oxidative DegradationNot SpecifiedNot SpecifiedLabile nih.gov
Thermal DegradationNot SpecifiedNot SpecifiedStable nih.gov, oup.com
Photolytic Degradation

The stability of Lesinurad under exposure to light is a critical factor in determining its degradation profile. According to studies conducted under International Council for Harmonisation (ICH) guidelines, Lesinurad is generally found to be stable under photolytic conditions. oup.comnih.govscite.airesearchgate.netoup.com However, some studies have indicated a minor degree of degradation when subjected to specific ultraviolet (UV) light.

One study investigating the simultaneous analysis of Allopurinol and Lesinurad reported that Lesinurad experienced a 5.28% degradation when exposed to UV light at 254 nm for 24 hours. sciensage.info Another similar study observed a degradation of 7.28% under UV light conditions. asianpubs.org These findings suggest that while Lesinurad demonstrates considerable photostability, prolonged exposure to high-energy UV radiation can induce the formation of degradation products. The specific pathways leading to the formation of Lesinurad Impurity 4 under these conditions are not explicitly detailed in the available literature, but any observed degradation necessitates monitoring for all potential impurities.

Humidity Stress

The influence of humidity on the stability of Lesinurad is closely linked to its solid-state form. Different crystalline forms, or polymorphs, of an active pharmaceutical ingredient (API) can exhibit varying degrees of sensitivity to environmental factors such as moisture. google.com For instance, a co-crystal of Lesinurad with proline has been found to be hygroscopic, meaning it readily takes up and retains moisture from the air. google.com In contrast, a co-crystal of Lesinurad and nicotinamide (B372718) demonstrates both chemical and physical stability in humid environments. google.com

Furthermore, specific crystalline forms, such as Lesinurad Form APO-II, have shown stability after being stored at ambient humidity for 28 days. google.com The presence of moisture can also impact solubility; for example, the use of moisture-absorbing dimethyl sulfoxide (B87167) (DMSO) has been noted to reduce the solubility of Lesinurad. selleckchem.com While these findings highlight the importance of controlling humidity and selecting stable crystalline forms, a direct causal link between humidity stress and the specific formation of this compound is not established in the referenced studies. However, degradation catalyzed by moisture, such as hydrolysis, remains a potential pathway for impurity formation.

Postulated Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying the conditions under which a drug substance is likely to decompose, thereby revealing its intrinsic stability and elucidating potential degradation pathways. For Lesinurad, studies have consistently shown that the compound is labile under hydrolytic (acidic and basic) and oxidative conditions, while remaining stable under neutral, thermal, and photolytic stress. oup.comnih.govscite.airesearchgate.net

The primary degradation pathways identified are:

Acidic and Basic Hydrolysis : Lesinurad shows significant degradation when exposed to acidic and basic solutions. oup.comasianpubs.org This suggests that the ester and thioether linkages in the Lesinurad molecule are susceptible to hydrolysis, which could be a primary pathway for the formation of impurities.

Oxidation : The molecule is also unstable in the presence of oxidizing agents, such as hydrogen peroxide. oup.comasianpubs.org Oxidative degradation is a common pathway for molecules containing thioether groups. Several studies have focused on identifying and quantifying Lesinurad in the presence of its oxidative degradation products. researchgate.net

Although the available literature does not explicitly identify the degradation products from these pathways as "this compound," it is postulated that this impurity arises from these conditions of chemical instability. The degradation process involves the chemical modification of the parent Lesinurad molecule, leading to the formation of various related substances, which would include any specified impurities like Impurity 4.

Stress ConditionObserved Degradation of Lesinurad (%)Stability Finding
Acidic Hydrolysis (0.1N HCl)7.76%Labile oup.comasianpubs.org
Basic Hydrolysis (0.1N NaOH)8.78%Labile oup.comasianpubs.org
Oxidative (3% H₂O₂)3.34%Labile oup.comasianpubs.org
Photolytic (UV light at 254nm)5.28%Generally Stable, Minor Degradation sciensage.infoasianpubs.org
Thermal (60°C)6.46%Generally Stable oup.comasianpubs.org

Stability-Indicating Method Development for Degradation Product Monitoring

To ensure the quality and purity of Lesinurad in bulk drug and pharmaceutical formulations, the development and validation of stability-indicating analytical methods are crucial. These methods are designed to separate the intact drug from any impurities and degradation products, allowing for accurate quantification of all components. irjmets.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. oup.comirjmets.com

Researchers have developed several stability-indicating RP-HPLC methods for Lesinurad. sciensage.inforesearchgate.net A common approach involves using a reversed-phase C18 column with a mobile phase typically consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component. nih.govoup.com Detection is commonly performed using a UV detector at a wavelength where Lesinurad and its impurities absorb light, such as 246 nm or 290 nm. nih.govsciensage.info The effectiveness of these methods is confirmed through forced degradation studies, where the method must demonstrate the ability to resolve the main Lesinurad peak from the peaks of degradation products formed under stress conditions (acid, base, oxidation, heat, and light). sciensage.infoijpbs.net The development of such methods is a regulatory requirement to monitor the impurity profile of the drug substance and product over its shelf life. labinsights.nl

Stationary PhaseMobile PhaseFlow RateDetection (UV)Reference
BDS Hypersil C18Acetonitrile:Water (65:35, v/v)1 mL/min290 nm nih.govoup.com
Waters Spherisorb ODS1 C18 (250mm x 4.6mm, 5µ)Methanol:Acetonitrile:Water (60:25:15, v/v)0.9 mL/min246 nm sciensage.info
Inertsil ODS (4.6 x 250mm, 5mm)0.1% Trifluoroacetic Acid:Methanol (40:60, v/v)1 mL/min255 nm researchgate.net

Synthesis and Isolation Strategies for Lesinurad Impurity 4 Reference Standards

Directed Synthesis of Lesinurad Impurity 4

A directed synthesis approach for an impurity often involves modifying the synthesis of the parent drug to favor the formation of the target impurity or by starting from a different precursor. Since this compound is an isomer of Lesinurad, it is likely formed as a byproduct during the main API synthesis.

To intentionally synthesize this compound, one would need to identify the specific structural difference from Lesinurad and design a synthetic route that creates that specific isomeric form. This could involve using a starting material with a different substitution pattern on the naphthalene (B1677914) ring or controlling the regioselectivity of the triazole formation.

Isolation from Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, used to identify potential degradation products and validate the stability-indicating nature of analytical methods. These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines. Current time information in Bangalore, IN.oup.com The resulting degradants can be isolated to serve as reference standards.

Lesinurad has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining stable under neutral, thermal, and photolytic stress. Current time information in Bangalore, IN.oup.comnih.govtheclinivex.com Two primary degradation products (DP1 and DP2) have been identified through these studies using mass spectrometry and IR spectroscopy. oup.com While these have not been explicitly named "Impurity 4," this pathway represents a viable method for generating and isolating impurities.

The conditions under which Lesinurad degrades to form impurities are summarized below.

Stress ConditionReagent/MethodConditionsObserved DegradationReference
Acidic Hydrolysis1N HCl4 hours at room temperatureDegradation product observed Current time information in Bangalore, IN.
Basic Hydrolysis0.1N - 1N NaOHReflux at 80°C for 4 hoursDegradation product observed Current time information in Bangalore, IN.
Oxidative Degradation3% H₂O₂2 and 4 hours at room temperatureOne degradation product observed Current time information in Bangalore, IN.
Photolytic DegradationSunlight Exposure24 hoursNo degradation products formed Current time information in Bangalore, IN.
Thermal DegradationOven60°C for 24 hoursDegradation observed nih.gov

Purification Methodologies for Impurity Standards

Once an impurity is synthesized or generated through degradation, it must be purified to a high degree to serve as a reference standard. Given the close structural similarity between Lesinurad and its isomeric impurities, chromatographic techniques are essential for achieving adequate separation.

High-Performance Liquid Chromatography (HPLC) is the most common method for both the analysis and purification of Lesinurad and its impurities. Current time information in Bangalore, IN.nih.gov Several stability-indicating HPLC methods have been developed that can resolve Lesinurad from its degradation products. Current time information in Bangalore, IN.nih.govresearchgate.netresearchgate.net These methods typically utilize a reversed-phase column and an isocratic or gradient mobile phase. For preparative isolation, these analytical methods can be scaled up.

Another purification strategy involves crystallization. While crystallization of Lesinurad isopropylamine (B41738) salt is effective at removing many minor impurities, it was found to be ineffective for separating a structurally similar chlorinated impurity, suggesting that chromatography may be necessary for isomers like Impurity 4. rsc.org

The table below outlines various HPLC methods developed for the separation of Lesinurad and its impurities.

Stationary Phase (Column)Mobile PhaseFlow RateDetectionReference
BDS Hypersil C18Acetonitrile (B52724):Water (65:35, v/v)1 mL/minUV at 290 nm oup.comtheclinivex.com
Waters Spherisorb ODS1 C18 (250 mm × 4.6 mm, 5µ)Simple mobile phase without buffer0.9 mL/min at 50°CUV at 246 nm nih.govresearchgate.netresearchgate.net
Rapid Resolution HT C18 (3.0 × 100 mm, 1.8 µm)Methanol (B129727):Water (70:30, v/v)0.3 mL/minMass Spectrometry (MS/MS) researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Lesinurad Impurity 4

Chromatographic Separation Techniques

Chromatography is the cornerstone of pharmaceutical analysis for impurity profiling. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of drug substances and products. Stability-indicating HPLC methods are developed to separate the API from any potential degradation products and process-related impurities that might arise during synthesis and storage. americanpharmaceuticalreview.comjasco-global.comjascoinc.com

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of Lesinurad and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For instance, one method uses a mobile phase of methanol (B129727), acetonitrile (B52724), and water (60:25:15 v/v) at a pH of 6.1, which allows for the effective separation of Lesinurad and its co-formulated drug, Allopurinol. americanpharmaceuticalreview.comrroij.com Another stability-indicating method employs a mobile phase of acetonitrile and water (65:35, v/v) on a BDS Hypersil C18 column for separating Lesinurad from its degradation products. jasco-global.comjascoinc.com

While isocratic elution (constant mobile phase composition) is simpler, gradient elution is often necessary for complex samples containing analytes with a wide range of polarities, such as an API and its various impurities. omicsonline.org In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, resulting in sharper peaks and improved resolution. omicsonline.org

A gradient HPLC method was developed for the simultaneous determination of Lesinurad and other co-administered drugs. sartorius.com This method utilizes a Zorbax Eclipse Plus C18 column with a mobile phase consisting of acetonitrile and a 0.05 M potassium dihydrogen orthophosphate buffer (pH 4.2). The gradient program effectively separates all compounds with good resolution. jasco-global.comsartorius.com The ability to program a gradient allows for fine-tuning the separation to resolve closely eluting impurities like Lesinurad Impurity 4 from the main Lesinurad peak.

Table 1: Examples of HPLC Methods for Lesinurad Analysis
ParameterMethod 1 jasco-global.comsartorius.comMethod 2 americanpharmaceuticalreview.comrroij.comscirp.orgMethod 3 drawellanalytical.comshimadzu.comMethod 4 jascoinc.com
ModeReversed-Phase GradientReversed-Phase IsocraticReversed-Phase IsocraticReversed-Phase Isocratic
ColumnZorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm)Waters spherisorb ODS1 C18 (250 mm x 4.6 mm, 5µ)Inertsil ODS (4.6 x 250 mm, 5 µm)BDS Hypersil C18 (250 × 4.6 mm, 5µm)
Mobile PhaseA: 0.05 M KH2PO4 (pH 4.2) B: AcetonitrileMethanol:Acetonitrile:Water (60:25:15 v/v/v), pH 6.10.1% Trifluoroacetic acid:Methanol (40:60 v/v)Acetonitrile:Water (65:35, v/v)
Flow RateVariable (Gradient)0.9 mL/min1.0 mL/min1.0 mL/min
DetectionDAD at 225 nmUV at 246 nmUV at 255 nmUV at 290 nm
Temperature25 °C50 °CAmbientAmbient

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. americanpharmaceuticalreview.com UPLC is particularly advantageous for impurity profiling, where resolving trace-level impurities from a large API peak is crucial.

A UPLC-MS/MS method has been developed for the determination of Lesinurad in rat plasma, demonstrating the high sensitivity of the technique. This method uses a Rapid Resolution HT C18 column (1.8 µm) with an isocratic mobile phase of methanol and water. Another RP-UPLC method was developed for the simultaneous quantification of Lesinurad and Allopurinol, achieving a run time of just 2 minutes. americanpharmaceuticalreview.com The enhanced resolution of UPLC would be highly beneficial for accurately quantifying this compound, especially if it elutes very close to the main Lesinurad peak. Furthermore, an ultra-performance hydrophilic interaction liquid chromatography (UPHILIC) method coupled with tandem mass spectrometry has been developed for the simultaneous determination of Lesinurad, Allopurinol, and its metabolite Oxypurinol.

Table 2: Examples of UPLC Methods for Lesinurad Analysis
ParameterMethod 1 (UPLC-MS/MS)Method 2 (UPHILIC-MS/MS)
ModeReversed-Phase IsocraticHydrophilic Interaction Liquid Chromatography
ColumnAgilent Rapid Resolution HT C18 (3.0 x 100 mm, 1.8 µm)Acquity UPLC HILIC (100 mm x 2.1, 1.7µm)
Mobile PhaseMethanol:Water (70:30, v/v)Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v)
Flow Rate0.3 mL/min0.3 mL/min
DetectionTandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Temperature35 °CNot Specified
Run Time5 min3 min

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. americanpharmaceuticalreview.comsartorius.com In the pharmaceutical industry, GC is essential for impurity profiling, particularly for identifying and quantifying residual solvents, reaction by-products, and certain degradation products that are amenable to volatilization. The sample is vaporized and injected into a column, where separation occurs based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase.

For a non-volatile or thermally labile molecule like Lesinurad, direct analysis by GC is not feasible. However, GC can be crucial for controlling impurities that may be introduced from the synthetic process. For an impurity to be analyzed by GC, it must be volatile and thermally stable. If this compound were a volatile organic compound, a starting material, or a reagent used in the synthesis of Lesinurad, GC would be the method of choice.

Often, GC is coupled with a Mass Spectrometer (GC-MS), which provides structural information, enabling the identification of unknown impurities. jasco-global.comrroij.com For instance, headspace GC-MS is widely used for the analysis of residual solvents in pharmaceutical substances according to USP <467>.

While specific GC methods for this compound are not documented in the literature, the general approach would involve:

Method Development: Selecting an appropriate column (e.g., a polar or non-polar capillary column) and optimizing the oven temperature program to achieve separation of the impurity from other volatile components.

Validation: Validating the method for specificity, linearity, accuracy, precision, and sensitivity as per regulatory guidelines.

Application: Using the validated method for routine quality control of Lesinurad batches to ensure that the levels of any volatile impurities are within the specified limits.

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic size in solution. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores, leading to a longer path and later elution. americanpharmaceuticalreview.com

SEC is a cornerstone technique in the analysis of biopharmaceuticals, such as monoclonal antibodies and therapeutic proteins, where it is used to quantify aggregates and fragments. drawellanalytical.comthermofisher.com These size variants can impact the drug's efficacy and immunogenicity.

For small molecules like Lesinurad and its impurities, SEC is generally not the preferred analytical method. The primary reason is that the size differences between the API and its process-related or degradation impurities are typically too small to be effectively resolved by SEC. Techniques like RP-HPLC and UPLC, which separate based on differences in polarity and hydrophobic interactions, offer far superior resolution for small molecules. americanpharmaceuticalreview.com Therefore, while SEC is a powerful tool in the broader pharmaceutical landscape, its application in the specific context of characterizing and quantifying a small molecule like this compound is limited and not standard practice.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Lesinurad and its Impurities

Spectroscopic and Hyphenated Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic and hyphenated analytical techniques. These methods provide detailed information about the molecule's mass, atomic connectivity, functional groups, and elemental composition, which collectively confirm its isomeric structure relative to Lesinurad.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and preliminary identification of pharmaceutical impurities. tga.gov.au For this compound, an LC-MS/MS method would be developed to first separate the impurity from Lesinurad and other related substances. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems, often using a C18 reverse-phase column, are employed to achieve chromatographic separation. tga.gov.au

Once separated, the impurity is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like Lesinurad and its impurities. chemicalbook.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which for this compound would confirm its elemental composition (C17H14BrN3O2S) as being identical to that of Lesinurad.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The molecular ion of the impurity is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This fragmentation fingerprint is compared with that of the Lesinurad API. While many fragments may be similar due to the shared core structure, subtle differences in the fragmentation pattern can provide crucial evidence to pinpoint the isomeric nature of the impurity.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatography System UHPLC
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water/acetonitrile containing formic acid
Ionization Source Electrospray Ionization (ESI), Positive/Negative Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Mode Full Scan (for accurate mass) and MS/MS (for fragmentation)
Expected [M+H]⁺ Ion m/z 404.0090
Expected [M-H]⁻ Ion m/z 402.0048

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. pharmacompass.com For an impurity like this compound, which is isomeric to the API, NMR is essential to unambiguously determine the precise arrangement of atoms. o2hdiscovery.co After isolation of the impurity, typically through preparative HPLC, a suite of NMR experiments is performed.

¹H NMR (Proton NMR): This experiment provides information on the number, environment, and connectivity of hydrogen atoms. Key differences in the chemical shifts and coupling patterns of the aromatic protons on the naphthalene (B1677914) ring would be the primary indicator distinguishing Impurity 4 from Lesinurad.

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring system will differ between the two isomers.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the final structure. These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). The HMBC spectrum would be particularly vital in confirming the connectivity between the triazole ring and the specific position on the cyclopropylnaphthalene moiety, thus definitively identifying the compound as this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1700-1725
C=N, C=C stretch (Aromatic/Triazole)1450-1600
C-S stretch (Thioether)600-800

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The results are used to confirm the empirical formula of the compound. For this compound, the experimental percentages of C, H, N, and S would be compared against the theoretical values calculated from its molecular formula, C17H14BrN3O2S. A close match between the experimental and theoretical values provides strong evidence to support the assigned molecular formula.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC50.51
HydrogenH3.49
BromineBr19.76
NitrogenN10.39
OxygenO7.91
SulfurS7.93

Method Development and Validation for Impurity 4 Quantification

Once this compound has been identified and structurally characterized, a robust and validated analytical method is required for its routine quantification in the drug substance and final product. This is typically a stability-indicating reverse-phase HPLC method with UV detection (RP-HPLC-UV).

Method development involves optimizing various chromatographic parameters to achieve adequate separation (resolution) between Lesinurad, Impurity 4, and all other potential impurities. Key parameters that are optimized include:

Stationary Phase: A C18 column is commonly used.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is optimized, often using a gradient elution to resolve all peaks.

Detection Wavelength: The UV detector wavelength is selected to provide good sensitivity for both the API and the impurity, often at an isosbestic point or at the λmax of the main component.

Flow Rate and Temperature: These are adjusted to ensure sharp peaks and a reasonable run time.

Following development, the method must be validated according to ICH (International Council for Harmonisation) guidelines. The validation process demonstrates that the method is reliable and suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. This is often demonstrated using forced degradation studies.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the impurity over a specified range.

Range: The interval between the upper and lower concentrations of the impurity for which the method has been shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by analyzing samples spiked with a known amount of the impurity reference standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantified as an exact value.

Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Specificity and Selectivity Studies (e.g., Peak Purity)

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. In the context of this compound, the method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must be able to distinguish the impurity peak from the main Lesinurad peak and other related substances.

Forced degradation studies are a primary tool for demonstrating specificity. asianpubs.orgsciensage.inforesearchgate.net In these studies, Lesinurad is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. asianpubs.orgsciensage.infojpsbr.org An analytical method is considered "stability-indicating" if it can resolve the peaks of these degradation products from the parent drug. For instance, studies on Lesinurad have shown significant degradation under acidic (7.76%) and basic (8.78%) conditions, with less degradation observed under peroxide (3.34%), thermal (6.46%), and UV light (5.28%) conditions. sciensage.info A validated method must demonstrate that the peaks for these degradants, which would include any formation of Impurity 4, are well-separated from the Lesinurad peak. asianpubs.orgresearchgate.net

Peak purity analysis, often performed using a photodiode array (PDA) detector, is a crucial part of these studies. It confirms that a single chromatographic peak is attributable to a single compound. For a stability-indicating method, the purity angle of the Lesinurad peak and any specified impurity peaks must be less than the purity threshold, indicating no co-elution is occurring. zenodo.org This ensures that the quantification of this compound is not skewed by other interfering substances.

Linearity and Range Determination

Linearity demonstrates that an analytical method's response is directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, this is vital for accurate quantification. While the linearity for the active pharmaceutical ingredient (API), Lesinurad, is typically established over a broad range, the range for an impurity is focused on its expected levels, from the quantitation limit (QL) to above its specification limit (e.g., 150% of the limit). zenodo.org

Analytical methods developed for Lesinurad show excellent linearity, which is a prerequisite for accurately quantifying its impurities. The relationship between concentration and detector response is typically evaluated by linear regression analysis, with a correlation coefficient (R²) value close to 1.0 indicating strong linearity.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)Source
Lesinurad10-600.9995 asianpubs.orgsciensage.info
Lesinurad0-1500.999 ijpbs.com
Lesinurad1-20Not Specified researchgate.net
Lesinurad (in plasma)100-50,000 ng/mLNot Specified researchgate.net

This table presents linearity data for analytical methods used to quantify Lesinurad. A similar validation would be performed for this compound over its relevant concentration range.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: Assesses precision between different laboratories.

For impurity quantification, the relative standard deviation (%RSD) for a series of measurements should be within acceptable limits, typically not more than 10% for impurities at low concentrations. zenodo.org

Accuracy is determined by spiking a sample matrix with a known amount of the impurity standard and calculating the percentage of the analyte that is recovered. For impurities, the recovery is expected to be within a range such as 80-120%. Methods developed for Lesinurad demonstrate high accuracy and precision. sierrajournals.com

ParameterAnalyteResult (%RSD or %Recovery)Acceptance CriteriaSource
Intra-day PrecisionLesinurad0.562 %RSD&lt; 2% sciensage.inforesearchgate.net
Inter-day PrecisionLesinurad1.091 %RSD&lt; 2% sciensage.inforesearchgate.net
Accuracy (Recovery)Lesinurad100.49%98-102% or 97-103% sierrajournals.comijmca.com

This table shows representative precision and accuracy data for Lesinurad analytical methods. These parameters are critical for ensuring the reliable quantification of related impurities.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL) , also known as the Limit of Detection (LOD), is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

The Quantitation Limit (QL) , or Limit of Quantitation (LOQ), is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Establishing the DL and QL is crucial for impurity analysis to ensure the method is sensitive enough to control impurities at the levels required by regulatory guidelines (e.g., the 0.1% identification threshold). These limits can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL). youtube.com

ParameterAnalyteValue (µg/mL)Source
LODLesinurad2.98 sierrajournals.com
LOQLesinurad9.98 sierrajournals.com
LODLesinurad1.967 researchgate.net
LOQLesinurad5.961 researchgate.net

This table provides examples of LOD and LOQ values for Lesinurad methods. For an impurity, these values must be below its specified reporting level.

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. scribd.com Typical variations include changes in mobile phase composition (e.g., ±5%), pH (±0.1), column temperature (e.g., ±5°C), and flow rate. sciensage.infonih.gov

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different analysts, instruments, and days. researchgate.netsierrajournals.com It demonstrates the method's transferability and reliability in a real-world quality control environment. scribd.com

For both tests, the system suitability parameters (e.g., peak tailing, resolution, theoretical plates) and the quantitative results must remain within acceptable criteria. Studies on Lesinurad methods confirm their robustness and ruggedness, with %RSD values for ruggedness testing being well below 2%. sciensage.infosierrajournals.com

Mass Balance Considerations in Degradation Studies

Mass balance is a critical component of validating a stability-indicating method. The principle is to demonstrate that the decrease in the amount of the active ingredient during a forced degradation study is accounted for by the sum of all formed degradation products. stabilityhub.com A successful mass balance, where the total amount is close to 100% of the initial value, provides confidence that all major degradation products have been detected and the analytical method is specific. jpsbr.orgstabilityhub.com

Achieving a good mass balance requires a method that can accurately quantify the parent drug and all related impurities. Discrepancies in mass balance can point to issues such as non-chromophoric degradation products, volatile impurities, or substances that are irreversibly adsorbed onto the HPLC column. The successful separation and quantification of degradants in Lesinurad stress studies support the suitability of the developed HPLC methods for achieving an accurate mass balance. asianpubs.orgsciensage.info

Control Strategies for Lesinurad Impurity 4 in Pharmaceutical Manufacturing

Process Optimization for Impurity Minimization

Optimizing the synthetic process of Lesinurad is a primary strategy to minimize the formation of Impurity 4. This involves a detailed understanding of the reaction mechanism and the impact of various process parameters on impurity generation. A chlorine-free synthetic process has been designed to avoid the formation of chlorinated impurities. acs.orgacs.org

Key parameters that can be optimized include:

Reaction Temperature: Temperature control is crucial as elevated temperatures can often lead to an increase in side reactions and impurity formation. For instance, in the synthesis of a Lesinurad intermediate, maintaining the reaction at a specific temperature, such as 55°C for one hour followed by cooling, has been shown to be effective. acs.org

Solvent Selection: The choice of solvent can significantly influence reaction pathways and impurity profiles. Using a mixed solvent system can sometimes enhance the purity of the product. scispace.com For example, the use of ethyl acetate (B1210297) has been noted to minimize the solubility of certain impurities.

pH Control: The acidity or basicity of the reaction mixture can dictate the formation of specific impurities. Acidification with acetic acid at a controlled temperature (45–50 °C) is a step in one synthetic route. acs.org

Purification Techniques: Post-synthesis purification methods are vital for removing any formed impurities. Techniques such as recrystallization from a mixed solvent B have been shown to effectively refine the crude product and improve purity. scispace.com The use of well-crystallizing ammonium (B1175870) salts with bases like isopropylamine (B41738) can also be an efficient purification method. acs.orgacs.org

Table 1: Process Optimization Parameters for Minimizing Lesinurad Impurity 4

Parameter Optimization Strategy Rationale
Reaction Temperature Maintain strict temperature control during synthesis. Prevents side reactions that lead to impurity formation. acs.org
Solvent System Utilize mixed solvent systems for reaction and recrystallization. Enhances product purity by controlling solubility of impurities. scispace.com
pH Adjustment Controlled acidification or basification at specific stages. Directs the reaction pathway away from impurity formation. acs.org
Purification Method Employ recrystallization or formation of crystalline salts. Effectively removes impurities from the crude product. acs.orgscispace.com

Raw Material and Intermediate Quality Control

The quality of starting materials and intermediates is fundamental to controlling impurities in the final API. Impurities present in raw materials can be carried through the synthesis and may even participate in side reactions to form new impurities. Therefore, robust quality control of these materials is essential.

Key aspects of raw material and intermediate quality control include:

Stringent Specifications: Establishing and adhering to strict specifications for all raw materials and intermediates is crucial. This includes setting limits for known and potential impurities.

Analytical Testing: Employing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to test incoming raw materials and in-process intermediates is necessary to ensure they meet the required quality standards. ijpjournal.orgijmca.com A Reverse-Phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of Lesinurad and other compounds, which can be adapted for quality control. ijpjournal.org

Supplier Qualification: Working with qualified suppliers who can consistently provide high-quality materials is a critical component of a reliable supply chain and impurity control.

Table 2: Raw Material and Intermediate Quality Control

Control Point Key Quality Attributes Analytical Method
Starting Materials Purity, absence of specific reactive impurities. HPLC, Gas Chromatography (GC)
Intermediates Purity, content of unreacted starting materials. HPLC, Thin-Layer Chromatography (TLC)
Reagents Purity, absence of contaminants that could interfere with the reaction. Titration, Spectroscopy

In-Process Control Strategies

In-process controls (IPCs) are tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. For this compound, IPCs can help in detecting its formation at an early stage, allowing for corrective actions to be taken.

Effective in-process control strategies include:

Real-time Monitoring: Implementing real-time monitoring of critical process parameters can help maintain the process within the desired operating range, thereby minimizing impurity formation.

In-process Testing: Regular testing of reaction mixtures at various stages of the synthesis can provide valuable information on the level of Impurity 4. HPLC is a commonly used technique for such in-process checks. vulcanchem.com

Hold-Time Studies: Evaluating the stability of intermediates and the reaction mixture at different hold times can help in understanding if Impurity 4 is a degradation product and in defining appropriate processing times.

Table 3: In-Process Control Strategies for this compound

Control Strategy Monitored Parameter/Attribute Analytical Technique
Reaction Monitoring Conversion of starting material, formation of product and impurities. HPLC
Intermediate Isolation Purity of isolated intermediate. TLC, HPLC
Final Reaction Stage Level of this compound before work-up. HPLC

Risk-Based Approach to Impurity Management throughout the Product Lifecycle

A risk-based approach, as outlined in the ICH Q9 guideline on Quality Risk Management, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. propharmagroup.comispe.orgeuropa.eu This approach is integral to managing impurities like this compound effectively.

The key stages of a risk-based approach include:

Risk Assessment: This involves identifying potential sources of this compound, analyzing the risks associated with its presence, and evaluating the potential impact on patient safety. ispe.org Tools like fishbone diagrams and Failure Mode and Effects Analysis (FMEA) can be used to identify risk factors. ispe.org

Risk Control: Based on the risk assessment, control strategies are developed and implemented to reduce the risk to an acceptable level. This can include process optimization, enhanced raw material control, and improved in-process testing. propharmagroup.com

Risk Review: The effectiveness of the control strategies should be regularly reviewed, especially when changes are made to the manufacturing process. ispe.org This ensures that the process remains in a state of control and that the levels of this compound are consistently managed.

Risk Communication: All risk management activities and their outcomes should be clearly documented and communicated to all relevant stakeholders. ispe.org

Table 4: Risk-Based Approach to Managing this compound

Lifecycle Stage Risk Assessment Focus Risk Control Measures
Development Understanding formation pathways of Impurity 4. Process design to minimize formation, development of analytical methods. vulcanchem.com
Technology Transfer Ensuring consistent process performance at the new site. Validation of the manufacturing process and analytical methods.
Commercial Manufacturing Monitoring for any unexpected changes in the impurity profile. Continuous process verification, change control management. ispe.org
Post-Approval Assessing the impact of any process changes on impurity levels. Re-validation of the process, stability studies.

By implementing these comprehensive control strategies, pharmaceutical manufacturers can effectively manage the levels of this compound, ensuring the production of a high-quality and safe drug substance.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of Lesinurad Impurity 4?

  • Methodological Answer : Utilize advanced chemometric models, such as artificial neural networks (ANNs), trained on UV spectral data to resolve overlapping peaks and quantify impurities. A five-level, two-factor experimental design (e.g., 25 mixtures with calibration/validation sets) ensures robustness . Complement this with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers ensure the reproducibility of synthesis protocols for this compound?

  • Methodological Answer : Document synthesis steps rigorously, including reaction conditions (temperature, pH, catalysts) and purification methods (e.g., recrystallization solvents). Use a Design of Experiments (DOE) approach to optimize parameters and validate results through triplicate runs. Include raw data in supplementary materials to enable replication, as per guidelines for transparent reporting .

Advanced Research Questions

Q. What experimental design strategies are effective for investigating degradation pathways of this compound under stress conditions?

  • Methodological Answer : Implement forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline environments) using a factorial design to assess interactions between variables. Monitor degradation products via stability-indicating assays (e.g., HPLC-DAD) and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Cross-validate findings with in-silico degradation simulations (e.g., molecular dynamics) .

Q. How should researchers address contradictory data in impurity profiling studies, such as discrepancies in mass balance or chromatographic recovery?

  • Methodological Answer : Conduct root-cause analysis by re-examining extraction efficiency, column suitability, and detector linearity. Use statistical tools (e.g., ANOVA, t-tests) to identify outliers and validate methods via spike-and-recovery experiments. Adhere to data integrity principles: maintain original lab notebooks with timestamps and peer-reviewed annotations to trace discrepancies .

Q. What methodologies are suitable for evaluating the impact of this compound on pharmacological activity in preclinical models?

  • Methodological Answer : Employ dose-response studies in cell-based assays (e.g., urate transporter inhibition assays) to compare impurity effects with the parent compound. Use orthogonal techniques (e.g., surface plasmon resonance) to assess binding affinity changes. For in vivo models, ensure pharmacokinetic sampling aligns with impurity clearance rates and correlate findings with histopathological data .

Methodological Guidance for Data Interpretation

Q. How can researchers optimize impurity quantification limits while minimizing matrix interference in complex formulations?

  • Methodological Answer : Apply signal-to-noise ratio (SNR) optimization via advanced baseline correction algorithms (e.g., wavelet transforms) in chromatographic analyses. Validate limit of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines, including robustness testing across multiple analysts and instruments .

Q. What strategies ensure ethical and accurate reporting of impurity-related risks in publications?

  • Methodological Answer : Disclose all method limitations (e.g., uncharacterized minor impurities) and potential toxicological implications. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles: deposit raw spectra, chromatograms, and computational scripts in public repositories (e.g., Zenodo) with persistent identifiers .

Tables for Reference (Described Textually)

  • Table 1 : Example experimental design for impurity stability studies:

    • Factors : Temperature (25°C, 40°C, 60°C), pH (3, 7, 10).
    • Response Variables : Degradation rate (%/day), impurity concentration (ppm).
    • Validation : Triplicate runs with RSD < 2% for intra-day precision .
  • Table 2 : Key parameters for ANN-based UV spectral analysis:

    • Input Nodes : 250 (wavelength range 200–400 nm).
    • Hidden Layers : 3 layers with sigmoid activation functions.
    • Output : Concentration prediction error < 1.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.